(1H-pyrazol-1-yl)(o-tolyl)methanone
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Overview
Description
(1H-pyrazol-1-yl)(o-tolyl)methanone: is an organic compound that features a pyrazole ring attached to a tolyl group via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-pyrazol-1-yl)(o-tolyl)methanone typically involves the reaction of pyrazole with o-tolylmethanone under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of o-tolylmethanone. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (1H-pyrazol-1-yl)(o-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or tolyl ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: (1H-pyrazol-1-yl)(o-tolyl)methanone is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, modulating their activity and providing insights into enzyme function and regulation.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and optimization.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (1H-pyrazol-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
(1H-pyrazol-1-yl)(p-tolyl)methanone: Similar structure but with a para-substituted tolyl group.
(1H-pyrazol-1-yl)(m-tolyl)methanone: Similar structure but with a meta-substituted tolyl group.
(1H-pyrazol-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness: (1H-pyrazol-1-yl)(o-tolyl)methanone is unique due to the ortho-substitution on the tolyl group, which can influence its chemical reactivity and interaction with biological targets. This structural feature can lead to distinct properties and applications compared to its para- and meta-substituted analogs.
Properties
CAS No. |
312317-26-3 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(2-methylphenyl)-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C11H10N2O/c1-9-5-2-3-6-10(9)11(14)13-8-4-7-12-13/h2-8H,1H3 |
InChI Key |
RYSRFZOAAPABLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C=CC=N2 |
Origin of Product |
United States |
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